2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The process is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The reaction mixture is then stirred at 40°C for several hours to ensure complete nitration. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation or acyl chlorides for acylation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine
- 2-Hydroxy-5-nitro-3-(methyl)pyridine
Uniqueness
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic properties to the molecule. These groups make the compound highly electron-deficient, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUILUYFGJBXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379375 | |
Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99368-66-8 | |
Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) work as a matrix in MALDI-MSI, and what advantages does it offer over traditional matrices?
A1: HNTP functions as a matrix in MALDI-MSI due to its advantageous properties. [] It exhibits strong ultraviolet absorption, allowing it to efficiently absorb laser energy during the MALDI process. This absorbed energy is then transferred to the analyte molecules, causing their desorption and ionization. Additionally, HNTP forms μm-scale crystals, which is ideal for creating a homogeneous matrix layer and incorporating analyte molecules within the matrix.
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